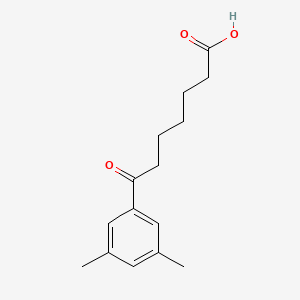

7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid

Description

BenchChem offers high-quality 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-(3,5-dimethylphenyl)-7-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-11-8-12(2)10-13(9-11)14(16)6-4-3-5-7-15(17)18/h8-10H,3-7H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWBEUWUBWITDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)CCCCCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645292 | |

| Record name | 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-48-5 | |

| Record name | 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known chemical properties of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid. Due to the limited availability of published experimental data for this specific compound, this document outlines its fundamental chemical identity and presents a theoretical synthesis pathway. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Properties

7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid is a keto acid derivative of heptanoic acid. Its core structure consists of a seven-carbon aliphatic chain with a carboxylic acid at one end and a 3,5-dimethylphenyl ketone group at the C7 position.

Table 1: Chemical and Physical Properties of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid

| Property | Value | Source |

| IUPAC Name | 7-(3,5-dimethylphenyl)-7-oxoheptanoic acid | N/A |

| CAS Number | 898765-48-5 | [1][2][3] |

| Molecular Formula | C₁₅H₂₀O₃ | [1] |

| Molecular Weight | 248.32 g/mol | [1][3] |

| Physical State | Not available | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

Note: "N/A" indicates that the data is not available in the public domain at the time of this publication.

Experimental Data

A comprehensive search of scientific literature and chemical databases did not yield specific experimental data for 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid, including spectroscopic analyses (NMR, IR, Mass Spectrometry) or detailed experimental protocols for its synthesis and purification. The information available is primarily from chemical suppliers.

Theoretical Synthesis Protocol: Friedel-Crafts Acylation

A plausible and widely used method for the synthesis of aryl ketones is the Friedel-Crafts acylation. The following section outlines a theoretical experimental protocol for the synthesis of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid based on this reaction.

Reaction Scheme:

Caption: Proposed synthesis of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid.

Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with an inert solvent (e.g., carbon disulfide or nitrobenzene) and a Lewis acid catalyst (e.g., anhydrous aluminum chloride).

-

Addition of Reactants: 1,3-Dimethylbenzene (m-xylene) is dissolved in the same inert solvent and added to the flask. Heptanedioic anhydride, dissolved in the inert solvent, is then added dropwise from the dropping funnel to the stirred suspension at a controlled temperature (typically 0-5 °C).

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled in an ice bath and quenched by the slow addition of crushed ice followed by concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water, a saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

Note: This is a generalized protocol and would require optimization for temperature, reaction time, and molar ratios of reactants and catalyst to achieve a satisfactory yield and purity of the desired product.

Biological Activity and Signaling Pathways

As of the date of this publication, no studies have been identified in the public domain that investigate the biological activity of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid. Therefore, there is no information available regarding its potential roles in any signaling pathways or its pharmacological effects.

Conclusion

This technical guide consolidates the currently available chemical identity of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid. The significant lack of experimental data, including physical properties, spectroscopic characterization, and biological activity, highlights a clear area for future research. The provided theoretical synthesis protocol offers a starting point for chemists interested in preparing this compound for further study. Further investigation is required to fully characterize this molecule and to explore its potential applications in drug development and other scientific fields.

References

- 1. 7-(3,5-DIMETHYLPHENYL)-7-OXOHEPTANOIC ACID | 898765-48-5 [chemicalbook.com]

- 2. 7-(3,5-dimethylphenyl)-7-oxoheptanoic acid Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 3. 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid_898765-48-5_Hairui Chemical [hairuichem.com]

Synthesis of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid, a molecule of interest in medicinal chemistry and materials science. The primary synthetic route detailed herein is a two-step process involving the formation of pimelic anhydride followed by a Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene). This document outlines the underlying chemical principles, detailed experimental protocols, and relevant quantitative data.

Core Synthetic Pathway

The synthesis proceeds via two key transformations:

-

Anhydride Formation: Pimelic acid (heptanedioic acid) is first converted to its corresponding cyclic anhydride, pimelic anhydride, through dehydration. This is typically achieved by heating with a dehydrating agent such as acetic anhydride.

-

Friedel-Crafts Acylation: The resulting pimelic anhydride is then used to acylate m-xylene in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction forms the desired product, 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid.

Data Presentation

The following tables summarize the key quantitative data for the synthesis.

Table 1: Reactant and Product Specifications

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

| Pimelic Acid | C₇H₁₂O₄ | 160.17 | Starting Material |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | Dehydrating Agent |

| Pimelic Anhydride | C₇H₁₀O₃ | 142.15 | Acylating Agent |

| 1,3-Dimethylbenzene (m-xylene) | C₈H₁₀ | 106.17 | Aromatic Substrate |

| Aluminum Chloride (AlCl₃) | AlCl₃ | 133.34 | Lewis Acid Catalyst |

| 7-(3,5-Dimethylphenyl)-7-oxoheptanoic Acid | C₁₅H₂₀O₃ | 248.32 | Final Product |

Table 2: Experimental Parameters and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1. Anhydride Formation | Pimelic Acid → Pimelic Anhydride | Acetic Anhydride | None | 120-140 | 2-3 | >95 |

| 2. Friedel-Crafts Acylation | Pimelic Anhydride + m-xylene → Product | Aluminum Chloride | m-xylene (excess) | 0 to 25 | 2-4 | 70-85 |

Experimental Protocols

Step 1: Synthesis of Pimelic Anhydride

This protocol is adapted from analogous procedures for the formation of cyclic anhydrides from dicarboxylic acids.

Methodology:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pimelic acid (1.0 eq).

-

Add acetic anhydride (2.0-3.0 eq) to the flask.

-

Heat the mixture to 120-140 °C with stirring for 2-3 hours. The pimelic acid will dissolve as it reacts to form the anhydride.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess acetic anhydride and acetic acid by-product under reduced pressure using a rotary evaporator.

-

The resulting crude pimelic anhydride, a solid, can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation for the Synthesis of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic Acid

This protocol is based on established procedures for Friedel-Crafts acylation of aromatic compounds with cyclic anhydrides.[1][2][3][4][5]

Methodology:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (2.2 eq).

-

Add excess m-xylene (which acts as both reactant and solvent) to the flask and cool the mixture to 0 °C in an ice bath.

-

Dissolve pimelic anhydride (1.0 eq) in a minimal amount of m-xylene and add it to the dropping funnel.

-

Add the pimelic anhydride solution dropwise to the stirred AlCl₃/m-xylene suspension over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

The reaction is quenched by carefully and slowly pouring the reaction mixture over crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (2 x 50 mL).

-

Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to extract the carboxylic acid product.

-

Acidify the bicarbonate solution with concentrated HCl to precipitate the crude 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Mandatory Visualizations

Diagram 1: Synthesis Pathway of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic Acid

Caption: Overall synthetic scheme for 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid.

Diagram 2: Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Diagram 3: Friedel-Crafts Acylation Mechanism

Caption: Mechanism of the Friedel-Crafts acylation step.

References

An In-depth Technical Guide to 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid (CAS 898765-48-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid (CAS Number 898765-48-5), a niche aromatic keto acid. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from established chemical principles and data from structurally analogous compounds. The guide covers physicochemical properties, a detailed, plausible experimental protocol for its synthesis via Friedel-Crafts acylation, and a discussion of potential biological activities based on related molecules. This document aims to serve as a valuable resource for researchers interested in the synthesis and potential applications of this and similar aromatic keto acids.

Chemical and Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₅H₂₀O₃ |

| Molecular Weight | 248.32 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Estimated 80-90 °C |

| Boiling Point | Estimated >400 °C |

| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. |

| pKa | Estimated 4.5 - 5.0 (for the carboxylic acid group) |

Spectroscopic Data (Predicted)

The following table summarizes the expected spectroscopic characteristics for 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid based on the functional groups present and data from similar aromatic ketones and carboxylic acids.

| Spectroscopy | Expected Peaks and Signals |

| ¹H NMR | δ (ppm): ~10-12 (s, 1H, COOH), ~7.5 (s, 2H, aromatic H ortho to C=O), ~7.2 (s, 1H, aromatic H para to C=O), ~2.9 (t, 2H, -CH₂-C=O), ~2.3 (s, 6H, Ar-CH₃), ~2.3 (t, 2H, -CH₂-COOH), ~1.6-1.8 (m, 4H, internal -CH₂-) |

| ¹³C NMR | δ (ppm): ~200 (C=O, ketone), ~175 (C=O, carboxylic acid), ~138 (aromatic C-CH₃), ~135 (aromatic C-H para), ~130 (aromatic C-C=O), ~127 (aromatic C-H ortho), ~38 (-CH₂-C=O), ~34 (-CH₂-COOH), ~29 (internal -CH₂-), ~24 (internal -CH₂-), ~21 (Ar-CH₃) |

| Infrared (IR) | ν (cm⁻¹): ~3300-2500 (broad, O-H stretch of carboxylic acid), ~1710 (sharp, C=O stretch of carboxylic acid), ~1685 (sharp, C=O stretch of aromatic ketone), ~1600, 1470 (C=C stretch of aromatic ring) |

| Mass Spectrometry (MS) | m/z: [M]+: 248.1412 (calculated for C₁₅H₂₀O₃), Fragmentation is expected to show loss of H₂O, COOH, and characteristic fragments from the alkyl chain and the dimethylphenyl group. |

Experimental Protocols

Synthesis of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid via Friedel-Crafts Acylation

This protocol describes a plausible method for the synthesis of the title compound based on the well-established Friedel-Crafts acylation reaction. The reaction involves the acylation of 1,3-dimethylbenzene (m-xylene) with heptanedioic anhydride in the presence of a Lewis acid catalyst, followed by workup.

Materials:

-

Heptanedioic acid

-

Acetic anhydride

-

1,3-Dimethylbenzene (m-xylene)

-

Aluminum chloride (AlCl₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ethyl acetate

-

Hexane

Procedure:

Step 1: Preparation of Heptanedioic Anhydride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine heptanedioic acid (1 equivalent) and acetic anhydride (1.5 equivalents).

-

Heat the mixture to reflux (approximately 140°C) for 2 hours.

-

Allow the mixture to cool to room temperature.

-

Remove the excess acetic anhydride and acetic acid under reduced pressure to obtain crude heptanedioic anhydride, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

-

In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous aluminum chloride (2.2 equivalents) to anhydrous dichloromethane (DCM).

-

Cool the suspension to 0°C in an ice bath.

-

Dissolve the crude heptanedioic anhydride (1 equivalent) in anhydrous DCM and add it dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

-

Stir the mixture for an additional 15 minutes at 0°C.

-

Add 1,3-dimethylbenzene (1.1 equivalents) dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

Step 3: Workup and Purification

-

Cool the reaction mixture to 0°C and slowly quench it by the dropwise addition of concentrated hydrochloric acid.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid.

A Technical Guide to the Biological Activity of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic Acid: A Putative CRTH2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted biological activity of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid. Based on structural similarities to known antagonists of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), this document outlines the likely mechanism of action, relevant signaling pathways, and detailed experimental protocols for the evaluation of this compound. Due to the absence of publicly available specific data for 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid, this guide serves as a foundational resource for researchers initiating studies on this molecule, offering established methodologies and frameworks for data presentation.

Introduction

7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid is a synthetic compound belonging to the class of 7-oxoheptanoic acid derivatives. While specific biological data for this molecule is not extensively documented in public literature, its structural features strongly suggest it may act as an antagonist of the Che-moattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a G-protein coupled receptor for prostaglandin D2 (PGD2).[1][2][3] CRTH2 is a key player in the inflammatory cascade associated with allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis.[2][4] Antagonism of CRTH2 is a validated therapeutic strategy for mitigating the effects of type 2 inflammation.[1][2]

This whitepaper will explore the presumed biological context of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid as a CRTH2 antagonist, providing researchers with the necessary theoretical framework and practical methodologies to investigate its potential therapeutic efficacy.

Predicted Mechanism of Action and Signaling Pathway

It is hypothesized that 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid functions as a competitive antagonist at the CRTH2 receptor. In allergic inflammatory responses, prostaglandin D2 (PGD2), primarily released from mast cells, binds to and activates CRTH2 on the surface of Th2 lymphocytes, eosinophils, and basophils.[5][6] This activation triggers a signaling cascade that leads to cellular chemotaxis, degranulation, and the release of pro-inflammatory cytokines, thereby perpetuating the inflammatory response.

As a CRTH2 antagonist, 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid would likely bind to the receptor, preventing the binding of PGD2 and subsequently inhibiting the downstream signaling events.

CRTH2 Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biological activity of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid as a CRTH2 antagonist. These protocols are based on established procedures found in the scientific and patent literature for similar compounds.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the CRTH2 receptor.

Materials:

-

HEK293 cells stably expressing human CRTH2.

-

[³H]-PGD2 (radioligand).

-

Test compound (7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid).

-

Unlabeled PGD2 (for non-specific binding).

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Scintillation cocktail and counter.

Procedure:

-

Prepare cell membranes from HEK293-CRTH2 cells.

-

In a 96-well plate, add binding buffer, a fixed concentration of [³H]-PGD2, and varying concentrations of the test compound.

-

For total binding, add only [³H]-PGD2 and buffer.

-

For non-specific binding, add [³H]-PGD2 and a high concentration of unlabeled PGD2.

-

Add the cell membrane preparation to each well.

-

Incubate the plate (e.g., 60 minutes at 25°C).

-

Harvest the membranes onto filter mats using a cell harvester.

-

Wash the filters with ice-cold binding buffer.

-

Allow the filters to dry, then add scintillation cocktail.

-

Count the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value of the test compound.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To measure the functional antagonist activity of the test compound by assessing its ability to inhibit PGD2-induced intracellular calcium mobilization.

Materials:

-

CHO-K1 or HEK293 cells co-expressing human CRTH2 and a G-protein alpha subunit (e.g., Gα16).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

PGD2 (agonist).

-

Test compound.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorescent plate reader (e.g., FLIPR).

Procedure:

-

Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Wash the cells with assay buffer.

-

Add varying concentrations of the test compound to the wells and incubate.

-

Measure the baseline fluorescence using the plate reader.

-

Add a fixed concentration of PGD2 (typically the EC80) to stimulate the cells.

-

Immediately measure the change in fluorescence over time.

-

Analyze the data to determine the IC50 of the test compound in inhibiting the PGD2-induced calcium flux.

Eosinophil Shape Change Assay

Objective: To assess the effect of the test compound on a physiologically relevant cell type by measuring the inhibition of PGD2-induced eosinophil shape change.

Materials:

-

Human eosinophils isolated from peripheral blood.

-

PGD2.

-

Test compound.

-

Assay buffer (e.g., PBS with 0.1% BSA).

-

Fixative (e.g., paraformaldehyde).

-

Flow cytometer.

Procedure:

-

Isolate eosinophils from human blood using standard methods (e.g., density gradient centrifugation followed by negative selection).

-

Pre-incubate the isolated eosinophils with varying concentrations of the test compound.

-

Stimulate the cells with a fixed concentration of PGD2.

-

After a short incubation period (e.g., 1-5 minutes), stop the reaction by adding a fixative.

-

Analyze the cell morphology by flow cytometry, measuring the forward scatter (FSC) of the cells. An increase in FSC indicates a change from a spherical to an amoeboid shape.

-

Determine the IC50 of the test compound for inhibiting the PGD2-induced shape change.

Data Presentation

Quantitative data from the aforementioned assays should be systematically organized to facilitate comparison and analysis. The following table provides a template for summarizing the in vitro activity of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid.

| Assay Type | Target/Cell Line | Parameter | Value (e.g., nM) | Replicates (n) |

| Radioligand Binding | Human CRTH2 | Ki | ||

| Calcium Mobilization | CHO-K1-hCRTH2 | IC50 | ||

| Eosinophil Shape Change | Human Eosinophils | IC50 | ||

| Eosinophil Chemotaxis | Human Eosinophils | IC50 |

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial screening and characterization of a putative CRTH2 antagonist.

Conclusion

While direct experimental evidence for the biological activity of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid is currently lacking in the public domain, its chemical structure strongly suggests its potential as a CRTH2 antagonist. This technical guide provides a robust framework for researchers to initiate a thorough investigation of this compound. The outlined signaling pathways, detailed experimental protocols, and structured data presentation templates offer a comprehensive starting point for elucidating its mechanism of action and therapeutic potential in the context of allergic and inflammatory diseases. Further in vitro and in vivo studies as described are essential to confirm its activity and define its pharmacological profile.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of a Novel Series of CRTH2 (DP2) Receptor Antagonists Devoid of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Prostaglandin D2 - Wikipedia [en.wikipedia.org]

- 6. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 7-(3,5-Dimethylphenyl)-7-oxoheptanoic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a synthesis of available information on 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid and its closely related analogs. It is important to note that publicly accessible, in-depth biological activity data and detailed experimental protocols for this specific class of compounds are limited. This document provides a foundational overview based on existing chemical data and general synthetic principles.

Core Compound and Analogs: Physicochemical Properties

The core structure, 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid, belongs to a class of substituted aromatic keto-acids. The presence of both a carboxylic acid and a ketone functional group, along with a substituted phenyl ring, makes these compounds potential intermediates for further chemical synthesis and candidates for biological screening. The table below summarizes the physicochemical properties of the parent compound and some of its close analogs.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid | 898765-48-5 | C₁₅H₂₀O₃ | 248.32 |

| 7-(3,4-Dimethylphenyl)-7-oxoheptanoic acid | 898788-19-7 | C₁₅H₂₀O₃ | 248.32 |

| 7-oxo-7-phenylheptanoic acid | 7472-43-7 | C₁₃H₁₆O₃ | 220.27 |

Synthesis and Experimental Protocols

General Synthetic Workflow: Friedel-Crafts Acylation

The synthesis of 7-(aryl)-7-oxoheptanoic acids can be conceptually broken down into the following key steps.

Postulated Experimental Protocol

Materials:

-

1,3-Dimethylbenzene (m-xylene)

-

Heptanedioic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or other suitable solvent

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride and anhydrous dichloromethane under a nitrogen atmosphere. The suspension is cooled in an ice bath.

-

Addition of Reactants: A solution of heptanedioic anhydride in anhydrous dichloromethane is added dropwise to the cooled suspension of aluminum chloride. Following this, 1,3-dimethylbenzene is added dropwise, maintaining the temperature below 5 °C.

-

Reaction: The reaction mixture is stirred at a controlled temperature (e.g., room temperature) for a specified duration, monitored by thin-layer chromatography (TLC) for the consumption of the starting materials.

-

Work-up: The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. The resulting mixture is stirred until all solids dissolve.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system to yield the pure 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid.

Potential Biological Significance and Signaling Pathways

While no specific biological activity or mechanism of action has been documented for 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid and its direct analogs, the broader class of 7-oxo-7-phenylheptanoic acid derivatives has been explored in drug discovery. For instance, Seratrodast, a thromboxane A2 receptor antagonist, contains a related structural motif. This suggests that compounds in this class could potentially interact with G-protein coupled receptors (GPCRs) or other signaling pathways involved in inflammation and immune responses.

The logical relationship for investigating the potential of these compounds in a drug discovery context is outlined below.

Future Directions and Research Opportunities

The lack of extensive research on 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid and its analogs presents a number of opportunities for further investigation:

-

Synthesis of a Compound Library: A library of derivatives could be synthesized by varying the substitution pattern on the phenyl ring and modifying the heptanoic acid chain.

-

Broad Biological Screening: These compounds could be screened against a wide range of biological targets, including enzymes (e.g., kinases, proteases) and receptors (e.g., GPCRs, nuclear receptors).

-

Structure-Activity Relationship (SAR) Studies: Should any "hits" be identified from screening, SAR studies could be conducted to optimize the potency and selectivity of the compounds.

-

Elucidation of Mechanism of Action: For any active compounds, studies to determine their mechanism of action and identify the specific signaling pathways they modulate would be crucial.

Spectroscopic Analysis of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid, a molecule of interest in synthetic and medicinal chemistry. In the absence of direct experimental spectra in publicly available databases, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid. These predictions are derived from the analysis of its chemical structure, which includes a 3,5-disubstituted aromatic ring, a ketone, and a carboxylic acid functional group, along with a heptanoic acid chain.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| ~7.6 | Singlet | 2H | Aromatic H (ortho to C=O) |

| ~7.2 | Singlet | 1H | Aromatic H (para to C=O) |

| ~2.9 | Triplet | 2H | -CH₂-C=O |

| ~2.3 | Singlet | 6H | Ar-CH₃ |

| ~2.3 | Triplet | 2H | -CH₂-COOH |

| ~1.7 | Multiplet | 2H | -CH₂- |

| ~1.6 | Multiplet | 2H | -CH₂- |

| ~1.4 | Multiplet | 2H | -CH₂- |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | C=O (Ketone) |

| ~179 | C=O (Carboxylic Acid) |

| ~138 | Aromatic C (quaternary, attached to CH₃) |

| ~137 | Aromatic C (quaternary, attached to C=O) |

| ~134 | Aromatic C-H (para to C=O) |

| ~127 | Aromatic C-H (ortho to C=O) |

| ~38 | -CH₂-C=O |

| ~34 | -CH₂-COOH |

| ~29 | -CH₂- |

| ~28 | -CH₂- |

| ~24 | -CH₂- |

| ~21 | Ar-CH₃ |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to the solvent signal.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| 3100-3000 | Medium | C-H stretch (Aromatic) |

| 2950-2850 | Strong | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1685 | Strong | C=O stretch (Aryl Ketone) |

| 1600, 1475 | Medium-Weak | C=C stretch (Aromatic) |

| ~1410, ~920 | Medium, Broad | O-H bend (Carboxylic Acid) |

| ~1300 | Medium | C-O stretch (Carboxylic Acid) |

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 248.14 | [M]⁺ (Molecular Ion) |

| 231 | [M-OH]⁺ |

| 205 | [M-COOH]⁺ |

| 133 | [C₉H₉O]⁺ (3,5-dimethylbenzoyl cation) |

| 105 | [C₇H₅O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of organic compounds like 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.[2]

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

2. ¹H NMR Spectroscopy:

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.[3] Key parameters to set include the spectral width, acquisition time, and relaxation delay.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons for each resonance.[3]

3. ¹³C NMR Spectroscopy:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.[4]

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.[4]

-

Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

1. Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (a few milligrams) of the solid sample in a volatile organic solvent (e.g., dichloromethane or acetone).[5]

-

Place a drop of the resulting solution onto the surface of a salt plate (e.g., NaCl or KBr).[5]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[5]

2. Data Acquisition (FT-IR):

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).[6]

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof.[7]

-

Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL.[7]

-

Ensure the final solution is free of any particulate matter by filtering if necessary.[7]

2. Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[8][9]

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).[8][9]

-

The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel organic compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

- 1. Nuclear magnetic resonance spectroscopy (1H NMR) [bio-protocol.org]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. mse.washington.edu [mse.washington.edu]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

Determining the Solubility Profile of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility Characteristics

Based on its chemical structure, 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid possesses both hydrophobic (the dimethylphenyl ring and the heptanoic alkyl chain) and hydrophilic (the carboxylic acid and ketone groups) moieties. This amphipathic nature suggests that its solubility will be highly dependent on the polarity of the solvent. It is expected to exhibit low solubility in water and non-polar solvents, with increasing solubility in polar aprotic and polar protic solvents.

Data Presentation: A Template for Reporting Solubility

Quantitative solubility data should be meticulously recorded and presented for clear comparison. The following table serves as a template for reporting the experimentally determined solubility of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid at a specified temperature.

| Solvent | Classification | Temperature (°C) | Solubility (mg/mL) | Observations |

| Water | Polar Protic | 25 | Data to be determined | e.g., Insoluble, sparingly soluble |

| Ethanol | Polar Protic | 25 | Data to be determined | e.g., Soluble, freely soluble |

| Methanol | Polar Protic | 25 | Data to be determined | e.g., Soluble, freely soluble |

| Acetone | Polar Aprotic | 25 | Data to be determined | e.g., Freely soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Data to be determined | e.g., Very soluble |

| Ethyl Acetate | Moderately Polar | 25 | Data to be determined | e.g., Soluble |

| Hexane | Non-polar | 25 | Data to be determined | e.g., Insoluble |

Experimental Protocols for Solubility Determination

A common and reliable method for determining the solubility of a compound is the shake-flask method, which is considered the gold standard for its simplicity and accuracy.

Objective: To determine the equilibrium solubility of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid in a selection of solvents at a constant temperature.

Materials:

-

7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO, ethyl acetate, hexane) of high purity

-

Analytical balance

-

Scintillation vials or screw-cap test tubes

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath, typically set at 25 °C (or another temperature of interest).

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid of known concentrations in the respective solvents.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of the compound in the filtered supernatant by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Logical Workflow for Solubility Screening

The following diagram illustrates a logical workflow for the initial qualitative and subsequent quantitative assessment of solubility.

Caption: Workflow for solubility determination.

Signaling Pathway for Solubility Decision Making

For applications in drug development, the solubility data informs critical decisions. The following diagram illustrates a simplified decision-making pathway based on aqueous solubility.

Caption: Decision pathway based on aqueous solubility.

By following these standardized protocols and employing a systematic approach, researchers can generate the reliable solubility data necessary for the successful development and application of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid.

An In-depth Technical Guide on the Thermochemical Properties of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the thermochemical properties of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid. A thorough review of scientific literature and chemical databases reveals a lack of experimentally determined or computationally predicted thermochemical data, such as enthalpy of formation, entropy, and heat capacity for this specific compound. Furthermore, no information regarding its biological activity or associated signaling pathways is currently available. In light of this, this document provides the fundamental chemical identifiers for 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid and presents generalized, detailed experimental protocols for determining key thermochemical properties applicable to solid organic compounds. These methodologies, including bomb calorimetry and differential scanning calorimetry, are outlined to guide future research efforts. A generalized workflow for determining the enthalpy of combustion is also provided as a visual guide.

Introduction

7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid is an organic compound characterized by a heptanoic acid chain attached to a dimethylphenyl group via a ketone. While its structure is defined, its thermochemical and biological properties remain uncharacterized in publicly accessible literature. This guide serves to collate the available identifying information and to provide a framework for the future experimental determination of its thermochemical characteristics, which are crucial for understanding its stability, reactivity, and potential applications in fields such as materials science and drug development.

Chemical Identification

Basic chemical information for 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid has been aggregated from various chemical suppliers and databases.

| Identifier | Value | Source |

| Chemical Name | 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid | ChemicalBook[1] |

| CAS Number | 898765-48-5 | ChemicalBook[1] |

| Molecular Formula | C₁₅H₂₀O₃ | Howei Pharm[2] |

| Molecular Weight | 248.32 g/mol | Howei Pharm[2] |

| MDL Number | MFCD01320030 | Howei Pharm[2] |

Note: Data for structurally similar but distinct compounds, such as 7-(3,4-Dimethylphenyl)-7-oxoheptanoic acid and 7-(3,5-dimethoxyphenyl)-7-oxoheptanoic acid, are available but are not included here to avoid confusion.[2][3][4]

Thermochemical Properties: Data Gap

As of the date of this guide, a comprehensive search has found no published experimental or calculated thermochemical data for 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid. Key properties such as the standard enthalpy of formation (ΔHf°), standard molar entropy (S°), and heat capacity (Cp) are undetermined.

Due to this absence of quantitative data, a summary table of thermochemical properties cannot be provided.

General Experimental Protocols for Thermochemical Analysis

For researchers aiming to characterize 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid, the following established protocols for solid organic compounds can be applied.

The enthalpy of combustion (ΔHc°) is a fundamental thermochemical property that can be precisely measured using a bomb calorimeter. This value can subsequently be used to calculate the enthalpy of formation.[5][6][7]

Objective: To determine the heat released during the complete combustion of the sample under constant volume conditions.

Methodology:

-

Sample Preparation: A pellet of the sample (approximately 0.5 - 1.0 g) is pressed and weighed to an accuracy of ±0.1 mg.[8]

-

Bomb Assembly: The pellet is placed in a sample cup within the decomposition vessel ("bomb"). A fuse wire of known length and mass is connected to the electrodes, ensuring it is in contact with the sample.[8][9] A small, known amount of water (typically 1 mL) is added to the bomb to ensure all water formed during combustion is in the liquid state.[10]

-

Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with high-purity oxygen to a pressure of 25-30 atm.[9][10] The pressurized bomb is checked for leaks.[10]

-

Calorimeter Setup: The bomb is submerged in a precise volume (e.g., 2.000 L) of water in the calorimeter bucket.[8] The calorimeter is sealed, and the stirrer is activated to ensure a uniform water temperature.

-

Temperature Measurement: The system is allowed to reach thermal equilibrium. The initial temperature is recorded at regular intervals (e.g., every minute) for approximately 5 minutes to establish a baseline.[10]

-

Ignition: The sample is ignited by passing an electric current through the fuse wire.

-

Post-Ignition Monitoring: The temperature is recorded at short intervals (e.g., every 30 seconds) as it rises rapidly and then cools.[9] Readings are continued until the rate of temperature change becomes stable.

-

Post-Run Analysis: The bomb is depressurized and opened. The length and mass of any unburned fuse wire are measured. The interior of the bomb is inspected for soot, indicating incomplete combustion.[8]

-

Calibration: The heat capacity of the calorimeter system (Ccal) is determined by performing the same procedure with a standard substance of known heat of combustion, such as benzoic acid.[11]

-

Calculation: The heat of combustion is calculated from the corrected temperature rise, the heat capacity of the calorimeter, and corrections for the fuse wire combustion and any acid formation.[12]

Differential Scanning Calorimetry (DSC) is a primary technique for measuring the heat capacity of a material as a function of temperature.[13][14]

Objective: To measure the heat flow required to raise the temperature of the sample in comparison to a reference standard.

Methodology:

-

Instrumentation: A differential scanning calorimeter capable of controlled heating and cooling rates is required.[13]

-

Sample Preparation: A small amount of the solid sample (typically 5-10 mg) is accurately weighed into a DSC pan (e.g., aluminum). The pan is hermetically sealed.

-

Measurement Protocol (Sapphire Method): This is a comparative method involving three distinct measurement runs under identical conditions[15]:

-

Run 1 (Baseline): An empty sample pan and an empty reference pan are run through the desired temperature program (e.g., heating from -50 °C to 150 °C at 20 °C/min) to obtain the baseline heat flow.[13]

-

Run 2 (Standard): A sapphire standard of known mass and well-characterized heat capacity is placed in the sample pan and the measurement is repeated.[15]

-

Run 3 (Sample): The sapphire standard is replaced with the sealed sample pan containing 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid, and the measurement is repeated a final time.

-

-

Calculation: The heat capacity of the sample (Cp,sample) at a given temperature is calculated using the difference in heat flow between the sample, the baseline, and the sapphire standard, and the known heat capacity of the sapphire.[15]

Mandatory Visualizations

The following diagram illustrates a generalized workflow for the experimental determination of the enthalpy of combustion.

Caption: Generalized workflow for determining enthalpy of combustion.

Signaling Pathways and Biological Activity

A review of biological and pharmacological databases yielded no information on the mechanism of action, biological targets, or signaling pathways associated with 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid. Therefore, a signaling pathway diagram cannot be generated.

Conclusion

This technical guide confirms that while 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid is a chemically defined entity, its thermochemical and biological properties have not been reported in the scientific literature. The core requirements for quantitative data presentation and specific signaling pathway diagrams could not be met due to this data gap. However, by providing detailed, generalized experimental protocols and a workflow visualization, this guide offers a practical starting point for researchers to undertake the necessary empirical studies to characterize this compound. Such future work will be essential to unlock a deeper understanding of its properties and potential utility.

References

- 1. 7-(3,5-DIMETHYLPHENYL)-7-OXOHEPTANOIC ACID | 898765-48-5 [chemicalbook.com]

- 2. howeipharm.com [howeipharm.com]

- 3. echemi.com [echemi.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. jpyro.co.uk [jpyro.co.uk]

- 6. Enthalpy of Reaction, Formation, & Combustion | ChemTalk [chemistrytalk.org]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. web.williams.edu [web.williams.edu]

- 9. ivypanda.com [ivypanda.com]

- 10. personal.utdallas.edu [personal.utdallas.edu]

- 11. biopchem.education [biopchem.education]

- 12. Enthalpy of Combustion: Calculations and Key Concepts - HSC Chemistry [hscprep.com.au]

- 13. mse.ucr.edu [mse.ucr.edu]

- 14. researchgate.net [researchgate.net]

- 15. linseis.com [linseis.com]

Potential Research Areas for 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid is a small molecule with a chemical structure suggestive of diverse pharmacological potential. While direct research on this specific compound is limited, its core components—an aryl ketone and a heptanoic acid chain—are features of numerous biologically active molecules. This technical guide outlines promising areas of investigation for this compound, drawing parallels with structurally related aryl alkanoic acids. The proposed research avenues include anti-inflammatory, anticancer, and neuroprotective activities. Detailed synthetic strategies and experimental protocols are provided to facilitate the exploration of these potential therapeutic applications.

Introduction

Aryl alkanoic acids are a well-established class of compounds with significant therapeutic applications. Notably, arylpropionic and arylacetic acid derivatives form a major group of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] The structural characteristics of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid, featuring a substituted aromatic ring linked to a seven-carbon carboxylic acid chain via a ketone, suggest that it may share biological activities with these known therapeutic agents. This guide explores the most promising research directions for this compound based on structure-activity relationships of similar molecules.

Synthesis of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid

The synthesis of the title compound can be readily achieved via a Friedel-Crafts acylation reaction. This well-established method is widely used for the preparation of aryl ketones.[4][5] A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

A potential two-step synthesis is proposed, starting from commercially available reagents.

References

- 1. Non-steroidal anti-inflammatory analgesics other than salicylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacy180.com [pharmacy180.com]

- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]

- 4. youtube.com [youtube.com]

- 5. Synthesis of aryl ketones by acylation of arenes [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols: Synthesis of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid, a valuable intermediate in pharmaceutical research. The primary synthetic route detailed is the Friedel-Crafts acylation of 1,3-dimethylbenzene.

Overview of Synthetic Strategy

The synthesis of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid is most effectively achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst. In this case, 1,3-dimethylbenzene (m-xylene) serves as the aromatic substrate, and a derivative of suberic acid (octanedioic acid) is used as the acylating agent.

The general transformation is depicted below:

Figure 1: General synthetic scheme for 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid.

Experimental Protocols

Two primary variations of the Friedel-Crafts acylation are presented: one utilizing suberic anhydride and the other employing suberoyl chloride as the acylating agent.

Method 1: Friedel-Crafts Acylation using Suberic Anhydride

This method involves the in-situ generation of the acylating species from suberic anhydride.

Step 1: Preparation of Suberic Anhydride

Suberic anhydride can be prepared by the dehydration of suberic acid. A common method involves refluxing suberic acid with acetic anhydride.[1]

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine suberic acid (1 equivalent) and acetic anhydride (excess, e.g., 3-5 equivalents).

-

Heat the mixture to reflux (approximately 130-140°C) and maintain for 2-4 hours.[1]

-

Monitor the reaction progress by observing the dissolution of suberic acid.

-

After the reaction is complete, allow the mixture to cool.

-

Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure.

-

The resulting crude suberic anhydride can be purified by crystallization from a suitable solvent (e.g., petroleum ether, ethyl acetate) to yield a white solid.[2]

-

-

Quantitative Data:

Step 2: Friedel-Crafts Acylation

-

Procedure:

-

To a stirred, cooled (0-5 °C) suspension of anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) in a suitable solvent (e.g., dichloromethane, nitrobenzene), slowly add a solution of suberic anhydride (1 equivalent) in the same solvent.

-

After the addition is complete, add 1,3-dimethylbenzene (1 equivalent) dropwise, maintaining the low temperature.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution to extract the acidic product, and finally with brine.

-

Acidify the bicarbonate extracts with concentrated HCl to precipitate the crude 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid.

-

Collect the solid by filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Method 2: Friedel-Crafts Acylation using Suberoyl Chloride

This method utilizes the more reactive suberoyl chloride, which can sometimes lead to higher yields and milder reaction conditions.

Step 1: Preparation of Suberoyl Chloride

Suberoyl chloride is the diacid chloride derivative of suberic acid and can be prepared by reacting suberic acid with a chlorinating agent.[3]

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, combine suberic acid (1 equivalent) and thionyl chloride (SOCl₂, excess, e.g., 2.5 equivalents). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the mixture gently under reflux until the evolution of sulfur dioxide and hydrogen chloride gases ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude suberoyl chloride can be purified by vacuum distillation.

-

Step 2: Friedel-Crafts Acylation

-

Procedure:

-

In a reaction vessel equipped with a stirrer, dropping funnel, and a gas outlet, prepare a suspension of anhydrous aluminum chloride (2.2 equivalents) in an inert solvent (e.g., carbon disulfide, dichloromethane).

-

Cool the suspension to 0-5 °C and add a solution of suberoyl chloride (1 equivalent) in the same solvent dropwise.

-

After the addition, add 1,3-dimethylbenzene (1 equivalent) dropwise while maintaining the low temperature.

-

Once the addition is complete, allow the reaction to proceed at room temperature or with gentle heating until completion.

-

The work-up and purification procedure is identical to that described for the suberic anhydride method.

-

Data Presentation

| Method | Acylating Agent | Catalyst | Typical Solvent(s) | Typical Yield | Purity |

| 1 | Suberic Anhydride | AlCl₃ | Dichloromethane, Nitrobenzene | Moderate to Good | High after recrystallization |

| 2 | Suberoyl Chloride | AlCl₃, FeCl₃ | Carbon Disulfide, Dichloromethane | Good to High | High after recrystallization |

Note: Yields are highly dependent on the specific reaction conditions and the purity of the reagents. Optimization of temperature, reaction time, and stoichiometry may be required to achieve the best results.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid.

Figure 2: Step-by-step workflow for the synthesis and purification.

Logical Relationship of Synthetic Methods

The choice of acylating agent represents two related pathways to the same final product.

Figure 3: Logical relationship between the two main synthetic routes.

References

Application Notes & Protocols for the Quantification of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid

These application notes provide detailed methodologies for the quantitative analysis of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid in various matrices. The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid is a keto-heptanoic acid derivative. Accurate and robust quantification of this analyte is crucial for pharmacokinetic studies, metabolism research, and quality control in drug development. This document outlines three common and effective analytical techniques for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages in terms of sensitivity, selectivity, and throughput.

Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid in bulk drug substances and simple formulations where high concentrations of the analyte are expected.

Experimental Protocol

a. Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve 10 mg of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid reference standard in 10 mL of methanol to obtain a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution with the mobile phase.

-

Sample Solution: Prepare a sample solution containing an expected concentration of approximately 0.1 mg/mL of the analyte in the mobile phase.

b. Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

c. Data Analysis:

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards. Determine the concentration of the analyte in the sample solution from the calibration curve.

Data Presentation

Table 1: HPLC-UV Method Performance Characteristics (Representative Data)

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.5 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Workflow Diagram

Caption: HPLC-UV workflow for quantification.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method suitable for the analysis of volatile or semi-volatile compounds.[1] For non-volatile compounds like 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid, a derivatization step is necessary to increase volatility.[2]

Experimental Protocol

a. Sample Preparation and Derivatization:

-

Extraction: For biological samples, perform a liquid-liquid extraction. Acidify the sample (e.g., plasma, urine) to pH ~2 with HCl and extract the analyte with ethyl acetate. Evaporate the organic layer to dryness under a gentle stream of nitrogen.

-

Derivatization: To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Cap the vial and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) ester.

b. GC-MS Conditions:

| Parameter | Value |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 280°C |

| Injection Mode | Splitless |

| Oven Program | Initial 100°C for 1 min, ramp at 10°C/min to 300°C, hold for 5 min |

| MS Transfer Line | 290°C |

| Ion Source Temp | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Mode | Selected Ion Monitoring (SIM) |

c. Data Analysis:

Monitor characteristic ions of the derivatized analyte. Quantify using a calibration curve prepared from derivatized standards. An internal standard (e.g., a structurally similar deuterated compound) is recommended for improved accuracy.

Data Presentation

Table 2: GC-MS Method Performance Characteristics (Representative Data)

| Parameter | Result |

| Linearity (r²) | > 0.998 |

| Range | 10 - 1000 ng/mL |

| Limit of Detection (LOD) | 2 ng/mL |

| Limit of Quantification (LOQ) | 10 ng/mL |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95 - 105% |

Workflow Diagram

Caption: GC-MS workflow for quantification.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying low levels of drugs and metabolites in complex biological matrices due to its high sensitivity and selectivity.[3][4]

Experimental Protocol

a. Sample Preparation:

-

Protein Precipitation: For plasma or serum samples, add 3 volumes of cold acetonitrile containing an internal standard to 1 volume of sample. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

-

Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

b. LC-MS/MS Conditions:

| Parameter | Value |

| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| MS/MS Transitions | Precursor Ion (Q1) -> Product Ion (Q3) (To be determined by infusion of the analyte) |

c. Data Analysis:

Quantification is performed using Multiple Reaction Monitoring (MRM). The peak area ratio of the analyte to the internal standard is used to construct a calibration curve.

Data Presentation

Table 3: LC-MS/MS Method Performance Characteristics (Representative Data)

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range | 0.1 - 200 ng/mL |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Precision (%RSD) | < 10% |

| Accuracy (% Recovery) | 90 - 110% |

Workflow Diagram

Caption: LC-MS/MS workflow for quantification.

Summary of Quantitative Data

Table 4: Comparison of Analytical Techniques

| Parameter | HPLC-UV | GC-MS | LC-MS/MS |

| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |

| Range | 1 - 100 µg/mL | 10 - 1000 ng/mL | 0.1 - 200 ng/mL |

| LOD | 0.5 µg/mL | 2 ng/mL | 0.05 ng/mL |

| LOQ | 1.5 µg/mL | 10 ng/mL | 0.1 ng/mL |

| Precision (%RSD) | < 2% | < 5% | < 10% |

| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |

| Sample Throughput | High | Medium | High |

| Selectivity | Moderate | High | Very High |

| Sensitivity | Low | High | Very High |

Conclusion

The choice of analytical technique for the quantification of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid depends on the specific requirements of the study. HPLC-UV is a simple and robust method for high-concentration samples. GC-MS offers high sensitivity and specificity but requires a derivatization step. LC-MS/MS provides the highest sensitivity and selectivity, making it the ideal choice for bioanalytical applications where trace-level quantification is necessary. Each method should be validated according to the relevant regulatory guidelines to ensure reliable and accurate results.

References

Application Notes and Protocols for 7-(3,5-Dimethylphenyl)-7-oxoheptanoic Acid in In Vitro Assays

For Research Use Only. Not for use in diagnostic procedures.

Introduction

7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid is a synthetic compound with potential for biological activity based on its structural features as an aryl heptanoic acid derivative. While specific biological data for this compound is not extensively documented, its structural similarity to other known bioactive molecules, such as cyclooxygenase (COX) inhibitors and certain anticancer agents, suggests several potential applications in in vitro research.

These application notes provide detailed protocols for hypothetical in vitro assays to explore the potential efficacy of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid as a COX inhibitor, an anticancer agent, and an antimicrobial agent. The included data are exemplary and intended to serve as a guide for experimental design and data presentation.

Chemical Properties

| Property | Value |

| CAS Number | 898765-48-5 |

| Molecular Formula | C₁₅H₂₀O₃ |

| Molecular Weight | 248.32 g/mol |

| IUPAC Name | 7-(3,5-dimethylphenyl)-7-oxoheptanoic acid |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, ethanol, and methanol |

Proposed In Vitro Applications

Based on the chemical structure, three potential areas of in vitro research are proposed:

-

Cyclooxygenase (COX) Inhibition Assay: To determine the inhibitory activity of the compound against COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.

-

Anticancer Cell Viability Assay: To assess the cytotoxic effects of the compound on various cancer cell lines.

-

Antimicrobial Susceptibility Testing: To evaluate the potential of the compound to inhibit the growth of various microbial strains.

Cyclooxygenase (COX) Inhibition Assay

This assay is designed to measure the ability of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid to inhibit the activity of COX-1 and COX-2 enzymes. The inhibition is quantified by measuring the reduction in the production of prostaglandin E2 (PGE2).

Experimental Protocol

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid in DMSO.

-

Prepare serial dilutions of the stock solution in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0) to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Prepare solutions of purified human COX-1 and COX-2 enzymes in assay buffer.

-

Prepare a solution of arachidonic acid (substrate) in ethanol.

-

Prepare a solution of a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.

-

-

Assay Procedure:

-

Add 10 µL of the test compound dilutions or control to the wells of a 96-well plate.

-

Add 170 µL of the enzyme solution (either COX-1 or COX-2) to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the arachidonic acid solution to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 10 µL of 1 M HCl.

-

-

PGE2 Quantification:

-

The concentration of PGE2 in each well is determined using a commercial Prostaglandin E2 EIA Kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of COX inhibition for each concentration of the test compound compared to the vehicle control (DMSO).

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Exemplary Quantitative Data

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid | 85.3 | 12.7 | 6.7 |

| Celecoxib (Control) | >100 | 0.05 | >2000 |

| SC-560 (Control) | 0.009 | 6.3 | 0.0014 |

Signaling Pathway Diagram

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.

Experimental Workflow Diagram

Caption: Workflow for the In Vitro COX Inhibition Assay.

Anticancer Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid on a cancer cell line (e.g., HeLa - human cervical cancer cells).[1]

Experimental Protocol

-

Cell Culture and Seeding:

-

Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Harvest cells using trypsin and seed them into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid in DMSO.

-

Prepare serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 1 µM to 200 µM.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO in medium) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48 hours.

-

-

MTT Assay:

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.

-

Exemplary Quantitative Data